Product packaging for 5-Fluoro-4-methoxy-2-nitroaniline(Cat. No.:CAS No. 446-20-8)

5-Fluoro-4-methoxy-2-nitroaniline

Cat. No.: B1360405
CAS No.: 446-20-8
M. Wt: 186.14 g/mol
InChI Key: RVAJIOQIKOUNON-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

Systematic IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 5-fluoro-4-methoxy-2-nitroaniline . beilstein-journals.orgnih.gov This name delineates the arrangement of functional groups on the aniline (B41778) core: a fluorine atom at the 5th position, a methoxy (B1213986) group at the 4th position, and a nitro group at the 2nd position relative to the amino group.

CAS Registry Number (1075705-01-9)

The Chemical Abstracts Service (CAS) has assigned the registry number 446-20-8 to this compound. aromsyn.comchemicalbook.comindiamart.comsigmaaldrich.com It is crucial to distinguish this from its isomer, 4-Fluoro-2-methoxy-5-nitroaniline (B580436), which has the CAS Registry Number 1075705-01-9. hsppharma.comaartipharmalabs.com The latter is a key intermediate in the synthesis of the anticancer drug osimertinib. google.comchemicalbook.com

Molecular Formula (C7H7FN2O3) and Molecular Weight (186.14 g/mol )

The molecular formula for this compound is C7H7FN2O3 . beilstein-journals.orgnih.gov This formula indicates the presence of seven carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. The calculated molecular weight of this compound is approximately 186.14 g/mol . beilstein-journals.orgnih.gov

Significance and Research Context of Fluorinated Nitroanilines

The introduction of fluorine into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netnih.gov Fluorinated nitroanilines, as a class of compounds, are valuable intermediates in the synthesis of a range of more complex molecules. chemicalbook.com The presence of the nitro group provides a site for further chemical transformations, such as reduction to an amino group, which can then be used to build larger molecular scaffolds. The combination of the fluorine atom and the reactive nitro group on an aniline frame makes these compounds versatile building blocks in drug discovery and materials science.

Historical Perspectives on Aromatic Nitroaniline Synthesis and Derivatization

The synthesis of aromatic nitroanilines has a rich history rooted in the development of synthetic dyes in the 19th century. researchgate.net Early methods often involved the direct nitration of aniline or its derivatives. nih.gov However, direct nitration of aniline can be challenging to control and often leads to a mixture of isomers and oxidation products. nih.gov To overcome these issues, chemists developed methods involving the protection of the amino group, typically by acetylation to form acetanilide, followed by nitration and subsequent deprotection. cymitquimica.com

The derivatization of nitroanilines has been a cornerstone of synthetic organic chemistry. A primary transformation is the reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical reactions. This reduction can be achieved using various reagents, including metal catalysts like palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org The resulting diamine can then be used in condensation reactions to form heterocyclic compounds, a common motif in many pharmaceuticals.

The introduction of fluorine into organic molecules began to gain significant traction in the mid-20th century. nih.govresearchgate.net The unique properties of the fluorine atom, such as its high electronegativity and small size, were found to impart desirable characteristics to bioactive compounds. rsc.org The development of new fluorinating reagents and techniques has since made the synthesis of fluorinated aromatics more accessible, contributing to their increased prevalence in modern chemical research.

Overview of Current Research Trajectories Involving this compound

While the broader class of fluorinated nitroanilines is of significant interest, specific research focused exclusively on This compound (CAS 446-20-8) appears to be limited in the current scientific literature. Much of the documented research and patent literature centers on its isomer, 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9) , which is a key intermediate in the synthesis of kinase inhibitors like Mereletinib and Osimertinib used in cancer therapy. hsppharma.comgoogle.comchemicalbook.com

The available information for this compound is primarily from chemical suppliers, indicating its availability for research purposes. aromsyn.comcymitquimica.combohrium.com It is plausible that this compound is being explored in proprietary research for the development of novel pharmaceuticals or functional materials, where the specific substitution pattern offers unique electronic and steric properties. Future research may focus on developing efficient synthetic routes to this particular isomer and exploring its utility as a building block in the creation of new chemical entities with potential biological activity. The strategic placement of the fluorine, methoxy, and nitro groups could influence the reactivity and properties of resulting derivatives in ways that are distinct from its more studied isomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FN2O3 B1360405 5-Fluoro-4-methoxy-2-nitroaniline CAS No. 446-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAJIOQIKOUNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277203
Record name 5-fluoro-4-methoxy-2-nitroaniline
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Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-20-8
Record name 446-20-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-4-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 5 Fluoro 4 Methoxy 2 Nitroaniline

Classical and Modern Synthetic Routes

The synthesis of 5-Fluoro-4-methoxy-2-nitroaniline can be achieved through various chemical reactions, primarily involving multi-step synthesis from precursors or the reaction of a difluoro compound with a methoxide (B1231860).

Multi-step Synthesis from Precursors

A common and well-documented approach for the synthesis of this compound involves a multi-step process starting from 4-Fluoro-2-methoxyaniline (B49241). google.comwipo.int This pathway necessitates the protection of the amine group, followed by nitration and subsequent deprotection.

The direct nitration of 4-Fluoro-2-methoxyaniline is a potential route, but it often requires careful control of reaction conditions to achieve the desired regioselectivity and avoid the formation of unwanted isomers. sfdchem.comorgsyn.org A more controlled method involves the protection of the highly reactive amino group prior to the nitration step.

To direct the nitration to the desired position and prevent oxidation of the aniline (B41778), the amino group of 4-Fluoro-2-methoxyaniline is typically protected. google.comwipo.int A common protecting group is the acetyl group, which is introduced by reacting 4-Fluoro-2-methoxyaniline with acetic anhydride (B1165640) in the presence of acetic acid. google.com

In a typical procedure, 4-Fluoro-2-methoxyaniline is dissolved in acetic acid, and acetic anhydride is added slowly. google.com The reaction mixture is then heated to facilitate the formation of N-(4-fluoro-2-methoxyphenyl)acetamide. google.com After the reaction is complete, the mixture is cooled and the product is isolated by extraction. google.com

Table 1: N-Protection of 4-Fluoro-2-methoxyaniline

Reactant A Reactant B Solvent Temperature Product

Once the amino group is protected, the resulting N-(4-fluoro-2-methoxyphenyl)acetamide is subjected to nitration. google.com This is a critical step where a nitro group (-NO2) is introduced onto the benzene (B151609) ring. The nitration is typically carried out using a nitrating agent such as fuming nitric acid in the presence of sulfuric acid at a low temperature (0-5°C) to control the reaction rate and prevent side reactions. google.com The nitrating agent can also be a mixture of nitric acid and other acids like hydrochloric acid, phosphoric acid, or boric acid. google.com

The N-(4-fluoro-2-methoxyphenyl)acetamide is added to sulfuric acid and cooled before the dropwise addition of fuming nitric acid. google.com The reaction is stirred for a period at low temperature and then quenched by pouring it into chilled water, which causes the nitrated product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, to precipitate. google.com

Table 2: Nitration of N-protected-(4-fluoro-2-methoxyphenyl)aniline

Reactant Nitrating Agent Solvent Temperature Product Yield

The final step in this multi-step synthesis is the removal of the protecting group from the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide to yield the desired this compound. google.com This deprotection is typically achieved by acid-catalyzed hydrolysis. google.com

The N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is heated in the presence of an acid, such as hydrochloric acid, in a solvent like methanol (B129727). google.comchemicalbook.com After the reaction is complete, the solvent is removed, and the pH is adjusted to alkaline with a base like sodium hydroxide (B78521) to precipitate the final product. google.comchemicalbook.com The product is then isolated by filtration and can be further purified. google.comchemicalbook.com The yield for this step has been reported to be around 73.55%. chemicalbook.com

Table 3: Deprotection of N-protected-(4-fluoro-2-methoxy-5-nitro)aniline

Reactant Reagent Solvent Condition Product Yield
Reaction of 2,4-difluoro-5-nitroaniline (B173925) with Sodium Methoxide

An alternative synthetic route to this compound involves the nucleophilic aromatic substitution reaction of 2,4-difluoro-5-nitroaniline with sodium methoxide. chemicalbook.com In this method, the methoxy (B1213986) group (-OCH3) from sodium methoxide displaces one of the fluorine atoms on the benzene ring.

The reaction is carried out by dissolving 2,4-difluoro-5-nitroaniline in anhydrous methanol and then adding sodium methoxide at room temperature. chemicalbook.com The mixture is stirred for an extended period, typically around 48 hours, to ensure the completion of the reaction. chemicalbook.com Following the reaction, the product is isolated by adding water and extracting with a solvent like dichloromethane. chemicalbook.com The crude product is then purified, often by column chromatography, to yield the final this compound as a red solid with a reported yield of 87.6%. chemicalbook.com

Table 4: Reaction of 2,4-difluoro-5-nitroaniline with Sodium Methoxide

Reactant A Reactant B Solvent Time Product Yield
Guanidine (B92328) Nitrate (B79036)/H2SO4

An alternative to conventional nitrating agents like nitric acid or potassium nitrate in sulfuric acid is the use of guanidine nitrate in sulfuric acid. This method has been disclosed in patent literature as a viable process for the nitration of 4-fluoro-2-methoxyaniline to produce this compound. google.com This approach offers a different reagent profile for the crucial nitration step, potentially influencing reaction conditions and safety considerations.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a safer and more efficient alternative to batch processing for the synthesis of this compound, particularly due to the hazardous nature of nitration reactions. acs.orgresearchgate.net This methodology involves a telescoped, multi-step process encompassing acetylation, nitration, and hydrolysis, often without the isolation of intermediates. acs.orgresearchgate.net

Acetylation of 4-Fluoro-2-methoxyaniline in Continuous Flow

To prevent unwanted side reactions at the amino group during nitration, it is first protected via acetylation. acs.orgresearchgate.net In a continuous flow setup, a solution of 4-fluoro-2-methoxyaniline in a suitable solvent like acetic acid is mixed with an acetylating agent, typically acetic anhydride. acs.org This reaction can be performed efficiently in a flow reactor, offering excellent control over the exothermic nature of the reaction. acs.org The resulting intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide, is then directly fed into the subsequent nitration step. acs.orgresearchgate.net

Nitration in Continuous Flow Reactors

The nitration of the acetylated intermediate is a critical step that benefits significantly from the enhanced safety and control offered by continuous flow reactors. acs.orgresearchgate.net The stream containing N-(4-fluoro-2-methoxyphenyl)acetamide is mixed with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, within a microreactor or a flow plate reactor. acs.orggoogle.com The precise control of reaction temperature and residence time in these reactors minimizes the risk of thermal runaway and the formation of explosive intermediates. acs.org Optimized conditions can lead to high yields of the desired product, N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide. acs.orgresearchgate.net

Interactive Table: Optimization of Continuous Flow Nitration

EntryTemperature (°C)Residence TimeYield of N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide (%)
1201 min88
2401 min94
36030 s>99
48030 s>99

This table is based on data from a study on the optimization of continuous flow nitration, demonstrating the effect of temperature and residence time on product yield. acs.org

Hydrolysis in Continuous Flow Systems

The final step to obtain this compound is the deacetylation of N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide. While the preceding steps are well-suited for a fully continuous process, the hydrolysis is often carried out as a batch process following the continuous flow synthesis of the acetylated and nitrated intermediate. acs.org This is because the hydrolysis typically requires heating with an aqueous acid, such as hydrochloric acid, which can cause the precipitation of the starting material, making it less amenable to a continuous flow setup. acs.org However, some patents describe a fully continuous process where the hydrolysis is also performed in a continuous flow reactor by mixing the nitrated intermediate with a hydrolyzing agent. google.com

Regioselectivity and Chemoselectivity in Synthesis

Achieving the desired regiochemistry and chemoselectivity is paramount in the synthesis of this compound to avoid the formation of unwanted isomers and byproducts.

Controlling Nitro Group Introduction

The primary challenge in the synthesis is the selective introduction of the nitro group at the C5 position of the 4-fluoro-2-methoxyaniline core. Direct nitration of 4-fluoro-2-methoxyaniline often leads to a mixture of products and potential oxidation of the amino group. acs.org To circumvent this, the amino group is protected by acetylation, forming N-(4-fluoro-2-methoxyphenyl)acetamide. acs.orgresearchgate.net The acetyl group directs the electrophilic nitration to the desired position, ortho to the amino group and para to the methoxy group, resulting in the formation of N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide with high regioselectivity. acs.org This strategy effectively prevents the formation of other regioisomers and oxidation byproducts. acs.org

Selective Functionalization of Aromatic Rings

A common and illustrative synthesis of this compound begins with 4-fluoro-2-methoxyaniline. youtube.com The process involves a sequence of protection, nitration, and deprotection to achieve the desired substitution pattern.

The key step, nitration, is performed on an N-acetylated intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide. youtube.com The substitution pattern on this intermediate dictates the position of the incoming nitro group. The directing effects of the existing substituents are as follows:

Methoxy Group (-OCH₃): This is a strongly activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. slideplayer.com

Acetamido Group (-NHCOCH₃): This is a moderately activating ortho, para-director. The amine is protected as an amide to reduce its high reactivity, which would otherwise lead to unwanted side reactions and oxidation under nitrating conditions. orgchemboulder.com

Fluoro Group (-F): Halogens are an exception to the general rules. They are weakly deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. slideplayer.comjove.com

In the intermediate N-(4-fluoro-2-methoxyphenyl)acetamide, the C5 position is ortho to the powerful activating methoxy group and ortho to the moderately activating acetamido group. It is also meta to the fluoro group. The synergistic directing effect of the methoxy and acetamido groups strongly favors electrophilic attack at this C5 position over other available sites, leading to the regioselective formation of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. Subsequent hydrolysis of the acetamido group yields the final product, this compound. youtube.com

An alternative reported synthesis starts from 2,4-difluoro-5-nitroaniline, which undergoes a nucleophilic aromatic substitution reaction with sodium methoxide in methanol to replace one of the fluorine atoms with a methoxy group, yielding the target compound. chemicalbook.com

Table 1: Synthetic Protocol for this compound via Nitration
StepReactantReagents/SolventsKey TransformationYieldReference
C 4-fluoro-2-methoxyanilineAcetic anhydride, Acetic acidAcetylation of the amino group83.13% youtube.com
D N-(4-fluoro-2-methoxyphenyl)acetamideFuming nitric acid, Sulfuric acidRegioselective nitration at C578.30% youtube.com
E N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamideHydrochloric acid, MethanolHydrolysis of the acetamide73.55% google.com

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating techniques that offer higher efficiency, better selectivity, and improved environmental profiles.

Microwave-Assisted Synthesis in Nitroaniline Chemistry

Traditional nitration methods often require long reaction times and harsh conditions. blogspot.com Microwave-assisted synthesis has emerged as a powerful alternative activation method in organic chemistry, including for electrophilic aromatic nitrations. blogspot.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. This technique's potential to create more environmentally benign protocols makes it a valuable area of investigation for the synthesis of nitroanilines and their derivatives. blogspot.com

Transition Metal-Free Catalysis in Related Transformations

While many C-H functionalization reactions on anilines rely on transition metals, there is growing interest in transition-metal-free catalysis for related transformations. bartleby.com For instance, iodine-promoted oxidative C-H/C-H cross-coupling of anilines with methyl ketones has been demonstrated, showcasing a method for direct C-H functionalization without a metal catalyst. bartleby.com Another approach involves using the solvent hexafluoroisopropanol (HFIP) to mediate regioselective hydroarylation reactions of anilines with alkenes under catalyst- and additive-free conditions. researchgate.net These examples of metal-free transformations highlight advanced strategies that could be adapted for the synthesis of complex aniline derivatives.

Green Chemistry Principles in this compound Synthesis

The traditional nitration process, employing a mixture of concentrated nitric and sulfuric acids, poses significant environmental and safety hazards due to its corrosive nature and the generation of substantial acidic waste. researchgate.net Green chemistry principles aim to mitigate these issues.

Key green approaches applicable to nitroaniline synthesis include:

Use of Solid Catalysts: Reusable solid acid catalysts, such as zeolites, can replace corrosive liquid acids like sulfuric acid. Zeolites can enhance regioselectivity, particularly for the para-isomer, and can be easily recovered and reused, minimizing waste. researchgate.net

Continuous Flow Reactors: For the synthesis of related compounds like 4-methoxy-2-nitroaniline (B140478), continuous flow reactors have been employed. biosynth.com This technology allows for precise control of reaction temperature and time, enhances heat and mass transfer, and improves safety, leading to higher yields and purity with fewer byproducts. biosynth.com

Table 2: Comparison of Nitration Methodologies
FeatureTraditional Method (Mixed Acid)Green Alternative (e.g., Zeolite Catalyst)
Catalyst Concentrated Sulfuric AcidSolid, reusable catalyst (e.g., Hβ Zeolite)
Selectivity Often unselective, leading to isomer mixturesCan be highly regioselective (e.g., para-selective)
Waste Large quantities of corrosive, acidic wasteMinimal waste; catalyst is recovered and reused
Safety Hazardous, highly corrosive reagentsImproved safety profile, avoids bulk strong acids
Reference researchgate.net researchgate.net

Purification and Isolation Techniques for Synthetic Products

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. orgchemboulder.com For polar aromatic compounds like nitroanilines, silica (B1680970) gel is a common stationary phase due to its polar nature. orgchemboulder.comjove.com

In the purification of this compound, a crude product obtained from synthesis can be purified by column chromatography on silica gel. chemicalbook.com A non-polar mobile phase (eluent) is used to pass the mixture through the column. A specific reported system uses a mixture of petroleum ether and ethyl acetate (B1210297) in a 6:1 ratio as the eluent. chemicalbook.com

The principle of separation relies on polarity. The highly polar silica gel (stationary phase) interacts more strongly with more polar compounds, causing them to move down the column more slowly. slideplayer.comjove.com Less polar compounds have a weaker interaction and are eluted more quickly by the mobile phase. By collecting the eluent in sequential fractions, the desired compound can be isolated in a pure form. slideplayer.com The composition of these fractions is typically monitored by a more rapid technique, such as Thin-Layer Chromatography (TLC), to identify which fractions contain the pure product. slideplayer.com

Crystallization and Recrystallization

The purification of this compound, a critical step to ensure its suitability for subsequent synthetic applications, is frequently accomplished through crystallization and recrystallization techniques. These methods are designed to isolate the compound from impurities generated during its synthesis. Research findings indicate that the choice of solvent and temperature are pivotal parameters in achieving high purity and good yield of the final crystalline product.

Detailed research into the synthetic pathways of this compound reveals that after the primary reaction and initial work-up, the crude product is often subjected to a purification step involving crystallization. google.comchemicalbook.com A common procedure involves the use of a non-polar solvent, petroleum ether, to precipitate the compound from the crude residue. google.comchemicalbook.com

In one documented method, following the deprotection of an N-acetyl group from the precursor N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, the reaction solvent is distilled off under vacuum. The resulting residue is then treated with petroleum ether. google.com To induce crystallization and maximize the recovery of the purified solid, the mixture is cooled to below 10°C and stirred for a duration of 30 minutes. google.com The precipitated solid is subsequently collected by filtration, washed with additional petroleum ether, and dried, typically at a temperature of 50-60°C for 3 to 5 hours. google.com

Another purification strategy involves an initial extraction with ethyl acetate. After washing and drying the organic phase, the solvent is removed under reduced pressure. The crude product obtained is then purified. While column chromatography is cited as one method for purification, crystallization from a solvent system like petroleum ether/ethyl acetate is also employed to yield a red solid. chemicalbook.com In this case, methanol has also been utilized in the preceding synthetic steps. google.comchemicalbook.com

The physical appearance of this compound after purification is consistently described as a crystalline solid. tcichemicals.comsigmaaldrich.com The color of the product can range from pale yellow and orange to red, depending on the residual impurities and crystalline form. sigmaaldrich.com

For structurally related compounds, such as 4-methoxy-2-nitroaniline, single crystals for detailed structural analysis have been successfully grown using the slow evaporation method with acetone (B3395972) as the solvent. researchgate.net This technique, while not explicitly detailed for this compound in the reviewed literature, represents a viable method for obtaining high-quality crystals for crystallographic studies.

The selection of an appropriate solvent or solvent system is crucial for effective recrystallization. The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. The use of petroleum ether and ethyl acetate in the purification of this compound aligns with these principles. google.comchemicalbook.com

Below is a data table summarizing the reported conditions for the crystallization of this compound.

Table 1: Crystallization Parameters for this compound

Parameter Details Source(s)
Solvent(s) Petroleum ether, Methanol/Ethyl Acetate google.com, chemicalbook.com
Temperature Cooling to below 10°C google.com, chemicalbook.com
Duration 30 minutes to 3 hours of stirring during cooling google.com, chemicalbook.com
Drying Conditions 50-60°C for 3-5 hours google.com
Product Form Solid, Crystalline Powder tcichemicals.com, sigmaaldrich.com

| Product Color | Pale yellow to Red | sigmaaldrich.com |

Chemical Reactivity and Derivatization of 5 Fluoro 4 Methoxy 2 Nitroaniline

Reactions Involving the Amine Group

The primary amine group in 5-fluoro-4-methoxy-2-nitroaniline is a versatile functional handle for various derivatization reactions, including acylation, alkylation, diazotization, and reduction.

Acylation and Alkylation Reactions

The amine functionality of aromatic compounds like this compound can readily undergo acylation. This reaction is often employed as a protective strategy in multi-step syntheses to control regioselectivity in subsequent reactions, such as nitration. For instance, the acetylation of the precursor, 4-fluoro-2-methoxyaniline (B49241), is a key step before nitration to ensure the correct positioning of the nitro group to ultimately yield this compound after deprotection. google.comchemicalbook.com

A common method for the acylation of similar aromatic amines, such as 4-methoxy-2-nitroaniline (B140478), involves the use of acetic anhydride (B1165640) in an acidic solvent like glacial acetic acid. sfdchem.com This process leads to the formation of the corresponding N-acetylated product. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acetic anhydride. While direct acylation of this compound is not extensively documented in the reviewed literature, the reactivity is expected to be analogous.

Alkylation of the amine group, which involves the introduction of an alkyl substituent, is another potential derivatization. However, specific examples of N-alkylation of this compound were not prominently found in the surveyed literature.

Table 1: Examples of Acylation Reactions of Related Anilines

Starting MaterialReagentProductReference
4-fluoro-2-methoxyanilineAcetic anhydride, Acetic acidN-(4-fluoro-2-methoxyphenyl)acetamide chemicalbook.com
4-methoxy-2-nitroanilineAcetic anhydride, Glacial acetic acidN-(4-methoxy-2-nitrophenyl)acetamide sfdchem.com

Diazotization and Coupling Reactions

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). nih.govgoogle.com The resulting diazonium salt is often unstable and is used directly in subsequent reactions. mdpi.com

These diazonium salts are valuable intermediates in the synthesis of azo dyes. In a subsequent step, known as azo coupling, the diazonium salt reacts with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound characterized by the -N=N- linkage. nih.govmdpi.com For example, the diazotized form of the related compound 2-methoxy-5-nitroaniline (B165355) has been coupled with various aromatic compounds to produce a range of azo dyes. researchgate.netyoutube.com While specific examples of diazotization and coupling reactions of this compound are not detailed in the provided search results, its structural similarity to other nitroanilines suggests it would undergo similar transformations to produce azo dyes.

Table 2: General Scheme for Diazotization and Azo Coupling

StepReactantsGeneral Product
1. DiazotizationAromatic Amine, NaNO₂, Strong AcidAromatic Diazonium Salt
2. Azo CouplingAromatic Diazonium Salt, Coupling Agent (e.g., Phenol)Azo Compound

Reductions to Diamines

The reduction of the nitro group in this compound leads to the formation of the corresponding diamine, 5-fluoro-4-methoxy-benzene-1,2-diamine. This transformation is a crucial step in the synthesis of various heterocyclic compounds and other complex organic molecules. While the primary focus is often on the reduction of the nitro group, this reaction inherently transforms the starting nitroaniline into a diamine.

Reactions Involving the Nitro Group

The nitro group of this compound is a key site for chemical modification, primarily through reduction reactions.

Reduction to Amino Groups

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. youtube.com In the case of this compound, this reduction yields 5-fluoro-4-methoxy-benzene-1,2-diamine. This reaction is a critical step in the synthesis of various pharmaceutical intermediates. chemicalbook.com

Several methods can be employed for this reduction. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a common and efficient method. youtube.com Another established method involves the use of metals in acidic media, such as iron in the presence of hydrochloric acid. youtube.com

Selective Reductions

In a molecule with multiple reducible functional groups, achieving selective reduction of one group while leaving others intact is a significant synthetic challenge. For this compound, it is often desirable to selectively reduce the nitro group without affecting the fluoro and methoxy (B1213986) substituents.

Various chemoselective reduction methods have been developed for nitroarenes. nih.govresearchgate.netnih.gov These methods are designed to be mild and tolerate a range of other functional groups. For instance, iron-based catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of other reactive functionalities like esters, amides, and aryl halides. nih.gov The use of stannous chloride (SnCl₂) in different alcohols has also been reported for the reduction of nitro groups in substituted nitroindazoles, demonstrating its potential for selective reductions. researchgate.net

Table 3: Common Reagents for Nitro Group Reduction

Reagent SystemType of ReductionReference
H₂/Pd-CCatalytic Hydrogenation youtube.com
Fe/HClMetal in Acid youtube.com
Iron(III) catalyst/silaneChemoselective Catalytic nih.gov
SnCl₂/alcoholMetal Halide in Alcohol researchgate.net

Reactions Involving the Fluorine Atom

The fluorine atom at the C5 position is significantly influenced by the adjacent electron-withdrawing nitro group at C2. This electronic activation is a key factor in its reactivity profile.

Nucleophilic Aromatic Substitution Reactions (SNAr)

The most prominent reaction involving the fluorine atom in this compound is Nucleophilic Aromatic Substitution (SNAr). The benzene (B151609) ring in this compound is rendered electron-deficient by the potent electron-withdrawing nitro group. The fluorine atom is positioned ortho to this nitro group, which is an ideal arrangement for SNAr to occur. youtube.commasterorganicchemistry.com This setup facilitates the attack of a nucleophile at the carbon bearing the fluorine, leading to the formation of a stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized effectively onto the oxygen atoms of the nitro group, lowering the activation energy for the reaction. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, encouraging nucleophilic attack, and the C-F bond cleavage is not the rate-limiting step. tib.eu

Transetherification Reactions

A specific and synthetically useful class of SNAr reactions is transetherification, where an alkoxide nucleophile (RO⁻) displaces the fluoride (B91410) ion to form a new aryl ether. While specific studies detailing the transetherification of this compound are not prevalent, the reactivity of closely related isomers provides strong evidence for this transformation. For instance, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) has been achieved by reacting 2,4-difluoro-5-nitroaniline (B173925) with sodium methoxide (B1231860), where one of the fluorine atoms is displaced by the methoxide nucleophile. chemicalbook.com This demonstrates the viability of using alkoxides to displace a fluorine atom on a nitroaniline ring system.

In a typical transetherification reaction on this compound, the fluorine atom at C5 would be replaced by a new alkoxy group. The reaction is generally carried out by treating the substrate with an alcohol in the presence of a base, or with a pre-formed sodium or potassium alkoxide.

Table 1: Representative Conditions for Transetherification based on an Analogous System Reaction conditions are based on the reported synthesis of an isomer, illustrating a viable pathway.

NucleophileReagentSolventTemperatureReaction TimeProductYieldReference
MethoxideSodium methoxideMethanol (B129727)Room Temp.48 hours4,5-Dimethoxy-2-nitroaniline87.6% chemicalbook.com

Metal-Mediated Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings) are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. However, the activation of carbon-fluorine bonds for these transformations is challenging and typically requires specialized catalytic systems. The scientific literature reviewed does not provide specific examples of metal-mediated cross-coupling reactions involving the displacement of the fluorine atom in this compound. Research in this area has more commonly focused on the denitrative cross-coupling of nitroarenes, where the nitro group itself is replaced. nih.govacs.org

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) is an alkyl aryl ether and can undergo reactions typical for this functional class, primarily cleavage of the ether bond.

Demethylation Reactions

Demethylation involves the cleavage of the aryl O-CH3 bond to yield the corresponding phenol. This transformation generally requires strong and harsh reagents to break the stable ether linkage. Standard laboratory methods include the use of strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or potent Lewis acids such as boron tribromide (BBr3). libretexts.org The reaction with BBr3, for example, would proceed via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by the nucleophilic cleavage of the methyl group by a bromide ion.

In a biochemical context, the O-demethylation of related nitroanisole compounds has been observed. For example, ortho-nitroanisole can be demethylated to ortho-nitrophenol by human hepatic microsomes, indicating that such a metabolic pathway is possible. nih.gov

Table 2: General Reagents for Aryl-Methyl Ether Demethylation

ReagentTypical ConditionsProduct
Boron tribromide (BBr3)Inert solvent (e.g., DCM) at low temperature5-Fluoro-4-hydroxy-2-nitroaniline
Hydrobromic acid (HBr)Acetic acid or neat, reflux5-Fluoro-4-hydroxy-2-nitroaniline
Hydroiodic acid (HI)Acetic acid or neat, reflux5-Fluoro-4-hydroxy-2-nitroaniline

Functional Group Interconversions

Beyond demethylation, other direct transformations of the methoxy group on the this compound scaffold are not well-documented in the reviewed scientific literature. The primary reactivity of the molecule is centered on the amine group, the nitro group (e.g., reduction), and the activated fluorine atom.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

5-Fluoro-4-methoxy-2-nitroaniline has emerged as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly in the development of targeted cancer therapies. Its structural features allow for sequential and regioselective modifications, enabling the efficient assembly of the core structures of various drugs.

Precursor to Osimertinib Synthesis

The synthesis typically begins with the nitration of 4-fluoro-2-methoxyaniline (B49241) to produce this compound. google.com This intermediate then undergoes a series of reactions to introduce the pyrimidine (B1678525) and the N,N-dimethylaminoethyl methylamino side chain, ultimately leading to the formation of Osimertinib. google.com

Key Synthetic Steps Involving this compound in Osimertinib Synthesis:

StepReactant(s)ProductPurpose
14-Fluoro-2-methoxyaniline, Nitrating agent (e.g., KNO3/H2SO4)This compound Introduction of the nitro group at the 2-position. google.com
2This compound , Reducing agent4-Fluoro-6-methoxybenzene-1,2-diamineReduction of the nitro group to an amine.
34-Fluoro-6-methoxybenzene-1,2-diamine, Pyrimidine derivativeN-(2-amino-4-fluoro-5-methoxyphenyl)pyrimidin-2-amineFormation of the core pyrimidine-aniline structure.
4Further elaborationOsimertinibAddition of the side chain and final modifications.

Intermediate in Mereletinib Synthesis

This compound also plays a crucial role as an intermediate in the synthesis of Mereletinib. chemicalbook.com Mereletinib is another kinase inhibitor that has been investigated for its potential in cancer therapy. The synthesis of Mereletinib utilizes this compound as a key building block to construct the core structure of the molecule. chemicalbook.compharmaffiliates.com

Development of Kinase Inhibitors

The structural motif of this compound is highly valuable in the development of a broader range of kinase inhibitors. google.comnih.gov Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govrsc.org The development of selective kinase inhibitors is a major focus of modern drug discovery. crossfire-oncology.com The aniline (B41778) core of this compound can be functionalized to interact with the hinge region of the ATP-binding site of various kinases, while the substituents can be modified to achieve selectivity and desired physicochemical properties. rsc.org

Synthesis of Novel Bioactive Molecules

Beyond its application in the synthesis of specific drugs, this compound serves as a versatile starting material for the creation of novel bioactive molecules. mdpi.com The presence of multiple reactive sites—the amino group, the nitro group, and the aromatic ring activated by the methoxy (B1213986) group and deactivated by the nitro and fluoro groups—allows for a wide array of chemical transformations. This enables medicinal chemists to generate libraries of new compounds for screening against various biological targets.

Designing Antimicrobial Agents

The anilino core structure, with its specific substitution pattern, present in this compound, is a feature found in various antimicrobial agents. Researchers explore derivatives of this compound to develop new drugs to combat bacterial and other microbial infections. The electronic properties conferred by the fluoro, methoxy, and nitro groups can influence the compound's ability to interact with microbial targets.

Synthesis of Primaquine Derivatives and Other Heterocyclic Compounds

This compound and its analogs are utilized in the synthesis of derivatives of the antimalarial drug Primaquine. nih.govnih.gov Modifications at the 5-position of the quinoline (B57606) ring of Primaquine have been shown to impact its activity and toxicity profile. mdpi.com Furthermore, this compound is a valuable precursor for the synthesis of a variety of other fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. nih.govmdpi.com

Utility in Agrochemical Research

While direct applications of this compound as an agrochemical are not extensively documented, its structural motifs are of significant interest in agrochemical synthesis. Fluorinated aromatic compounds are crucial in the development of modern pesticides and herbicides. The inclusion of fluorine atoms can enhance the efficacy, metabolic stability, and lipophilicity of active ingredients, leading to improved biological activity and target specificity.

Specifically, ortho-trifluoromethoxylated aniline derivatives have been identified as important synthetic building blocks for creating new agrochemicals. nih.gov By analogy, the fluoro and methoxy groups present in this compound make it a highly promising precursor for novel agrochemical agents. Its functional groups offer multiple reaction sites for derivatization, enabling the generation of a library of compounds for biological screening.

Potential Applications in Material Science (e.g., Organic Electronics)

The unique electronic structure of this compound makes it a compound of interest for material science, particularly in the field of organic electronics. The molecule features a classic "push-pull" or Donor-π-Acceptor (D-π-A) architecture. The amino (-NH₂) and methoxy (-OCH₃) groups act as electron donors, while the nitro group (-NO₂) serves as a strong electron acceptor, all connected through the π-system of the benzene (B151609) ring. researchgate.netresearchgate.netchemrxiv.org

This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key phenomenon for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and non-linear optical (NLO) materials. researchgate.netresearchgate.net The electronic properties, including the HOMO-LUMO energy gap and the efficiency of ICT, can be finely tuned by the substituents on the aromatic ring. researchgate.net The presence of the fluorine atom provides an additional tool for modulating these properties due to its high electronegativity. Therefore, this compound and its derivatives are considered potential candidates for designing new organic materials with tailored electronic and photophysical characteristics.

Table 1: Structural Features of this compound and Their Relevance in Material Science

Structural FeatureTypeRelevance to Material Science
Amino (-NH₂) GroupElectron-DonatingContributes to the "push-pull" system, enabling Intramolecular Charge Transfer (ICT). researchgate.netchemrxiv.org
Methoxy (-OCH₃) GroupElectron-DonatingEnhances the electron-donating capacity of the system. researchgate.net
Nitro (-NO₂) GroupElectron-WithdrawingActs as the electron acceptor in the "push-pull" system, crucial for ICT and NLO properties. researchgate.netchemrxiv.org
Fluoro (-F) GroupElectron-WithdrawingModulates the electronic energy levels (HOMO/LUMO) and can enhance thermal/photochemical stability.

Synthesis of Complex Heterocyclic Systems

One of the most significant applications of this compound is as a precursor for the synthesis of complex heterocyclic compounds. The key to its utility is the facile reduction of its nitro group to an amine, which transforms the molecule into 5-fluoro-4-methoxybenzene-1,2-diamine . This diamine is a critical intermediate that can undergo a variety of cyclization reactions to form fused ring systems. The reduction of an o-nitroaniline to an o-phenylenediamine (B120857) is a standard procedure in organic synthesis, often accomplished using reagents like zinc dust in alkali or tin(II) chloride in hydrochloric acid. orgsyn.org

Benzimidazoles, Quinoxalines, Quinolones, and Phenazines

The 5-fluoro-4-methoxybenzene-1,2-diamine intermediate is a versatile building block for a range of important heterocyclic scaffolds.

Benzimidazoles: These are synthesized by the condensation of the o-phenylenediamine intermediate with aldehydes or carboxylic acids (or their derivatives). This reaction, known as the Phillips benzimidazole (B57391) synthesis, is a fundamental method for creating this important class of biologically active compounds.

Quinoxalines: The synthesis of quinoxalines is readily achieved through the condensation of the o-phenylenediamine intermediate with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. acs.orgwikipedia.org This reaction provides a direct and efficient route to the quinoxaline (B1680401) core, which is present in many pharmaceuticals and dyes.

Quinolones: The synthesis of quinolones from this compound is less direct. It typically requires multi-step synthetic sequences. For instance, the aniline moiety could first be modified, followed by a cyclization reaction like the Conrad-Limpach or Gould-Jacobs reactions to construct the quinolone ring system. researchgate.netrsc.org

Phenazines: Substituted phenazines can be prepared via the oxidative dimerization of the 5-fluoro-4-methoxybenzene-1,2-diamine intermediate. wikipedia.org Modern methods, including electro-oxidative synthesis using inexpensive electrodes, offer a mild and efficient way to achieve this transformation. acs.orgacs.orgnih.gov Phenazines are noted for their diverse bioactivities and applications as dyes and electronic materials. acs.org

Table 2: Synthesis of Heterocyclic Systems from this compound

Target HeterocycleKey IntermediateGeneral Co-ReactantReaction Type
Benzimidazole 5-Fluoro-4-methoxybenzene-1,2-diamineAldehydes, Carboxylic AcidsCondensation / Cyclization
Quinoxaline 5-Fluoro-4-methoxybenzene-1,2-diamine1,2-Dicarbonyl CompoundsCondensation / Cyclization acs.orgwikipedia.org
Quinolone This compound(Multi-step synthesis required)Various (e.g., Conrad-Limpach) researchgate.netrsc.org
Phenazine 5-Fluoro-4-methoxybenzene-1,2-diamine(Self-condensation)Oxidative Dimerization acs.orgwikipedia.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods are routinely applied to nitroaniline derivatives to understand their behavior at a subatomic level.

Density Functional Theory (DFT) is a mainstay in computational chemistry for studying aniline (B41778) derivatives. The B3LYP functional, combined with basis sets like 6-311++G(d,p), has proven to be reliable for accurately predicting the geometric and electronic properties of these systems. researchgate.net For related fluoro-nitroaniline isomers, DFT calculations have been employed to optimize molecular geometries and compute a variety of chemical descriptors. researchgate.net

These calculations provide data on bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's three-dimensional structure. Furthermore, DFT is used to calculate thermodynamic parameters such as enthalpy, entropy, and specific heat. researchgate.net

Table 1: Examples of DFT-Calculated Properties for a Structurally Similar Fluoro-Nitroaniline Isomer (5-nitro-2-fluoroaniline) using the B3LYP/6-311++G(d,p) method.
Calculated ParameterValueSignificance
HOMO-LUMO Energy Gap (Egap)3.874 eVIndicates chemical reactivity and stability. researchgate.net
Dipole Moment (μ)4.5318 DMeasures the polarity of the molecule. researchgate.net
Binding Affinity (with iNOS)-5.6 kcal/molPredicts interaction strength with biological targets. researchgate.net

Molecular orbital analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netyoutube.com

The HOMO-LUMO energy gap (Egap) is a key descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scispace.comthaiscience.info For nitroaniline derivatives, the analysis of the HOMO-LUMO gap reveals that charge transfer occurs within the molecule, a feature essential for its biological activity and non-linear optical properties. researchgate.netscispace.com Studies on various substituted nitroanilines show these energy gaps are typically in the range of 3.8 to 5.3 eV. thaiscience.info

Natural Bond Orbital (NBO) analysis is another technique used to gain deeper insight into intramolecular bonding and charge distribution. researchgate.net It investigates hyperconjugative interactions and charge delocalization from lone pairs into antibonding orbitals, which stabilize the molecule and influence its reactivity. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of how molecules like 5-fluoro-4-methoxy-2-nitroaniline and its derivatives behave, conform, and interact with their environment, especially with biological macromolecules.

Conformational analysis is used to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound that act as enzyme inhibitors, understanding the preferred conformation is essential. This knowledge helps explain how the molecule fits into the binding site of a protein. These computational predictions are often validated by comparing them with experimental data from X-ray crystallography of the molecule bound to its target.

The biological activity of a compound is dictated by its interactions with a target protein. Molecular docking is a computational technique used to predict the binding mode and affinity of a molecule to a biological target. researchgate.net For example, docking studies on inhibitors derived from anilines reveal crucial intermolecular interactions, such as:

Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the active site of an enzyme.

Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand and protein.

Electrostatic Interactions: Attractive or repulsive forces between charged regions of the ligand and protein. nih.gov

Molecular Electrostatic Potential (MEP) maps are often generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, thereby identifying regions likely to engage in intermolecular interactions. researchgate.nettandfonline.com

Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation tracks the motions of atoms and molecules for a specific period, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. The stability of the simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the complex, with stable binding indicated by low and consistent RMSD values. nih.gov

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic signatures of molecules, which can aid in their experimental characterization.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can estimate the maximum absorption wavelengths (λmax). This is particularly useful for understanding the influence of different substituents on the electronic structure. nih.gov

Furthermore, quantum chemical calculations can predict vibrational spectra (Infrared and Raman). By computing the vibrational frequencies and intensities, researchers can make detailed assignments of the experimental spectra, correlating specific peaks with the vibrational modes of the molecule, such as C-H stretching or NO₂ bending. researchgate.net

Finally, the potential of derivatives for use in optoelectronic materials can be assessed by calculating their non-linear optical (NLO) properties. These properties are determined from the computed values of dipole moment (μ) and the first-order hyperpolarizability (β), which describe how a molecule's charge distribution is affected by an external electric field. thaiscience.infotandfonline.com

Table 2: Overview of Computationally Predicted Spectroscopic Properties and Relevant Methods.
Spectroscopic PropertyComputational MethodKey Insights
UV-Visible Absorption SpectraTime-Dependent DFT (TD-DFT)Predicts λmax and electronic transition energies. researchgate.net
Vibrational FrequenciesDFT (e.g., B3LYP)Assigns experimental IR and Raman spectra. researchgate.net
Non-Linear Optical (NLO) PropertiesDFTEvaluates potential for materials science applications. tandfonline.com

NMR Chemical Shift Prediction

Typically, Density Functional Theory (DFT) is the method of choice for calculating NMR chemical shifts. The process involves optimizing the molecular geometry of the compound and then using a suitable functional (e.g., B3LYP) and basis set to calculate the magnetic shielding tensors of the nuclei (¹H, ¹³C, ¹⁹F, etc.). These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Studies on related fluoroaniline (B8554772) isomers have utilized DFT and Hartree-Fock (HF) methods to investigate their chemical shifts. researchgate.net For instance, research on other organic molecules has demonstrated the utility of such computational approaches in correlating theoretical data with experimental spectra. nih.govresearchgate.net

Table 1: Predicted NMR Chemical Shifts (Illustrative) As no specific data is available for this compound, this table illustrates the kind of data that would be generated from such a study.

AtomPredicted Chemical Shift (ppm)
H (Aromatic)Data not available
H (Amine)Data not available
H (Methoxy)Data not available
C (Aromatic)Data not available
C (Methoxy)Data not available
¹⁹FData not available

IR Vibrational Frequency Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. Computational analysis of IR vibrational frequencies can aid in the assignment of experimental spectral bands. A detailed theoretical IR vibrational frequency analysis specifically for this compound has not been found in the surveyed literature.

The standard computational approach involves calculating the harmonic vibrational frequencies using DFT methods after geometric optimization of the molecule. The resulting calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. Such analyses have been performed on isomers and related compounds like 2-methoxy-4-nitroaniline (B147289) and other fluoroaniline derivatives, where the vibrational modes were determined and assigned based on theoretical calculations. researchgate.netresearchgate.net These studies help in understanding the vibrational characteristics associated with the nitro, amino, methoxy (B1213986), and fluoro groups within the aromatic system.

Table 2: Predicted IR Vibrational Frequencies (Illustrative) This table is an illustrative example of what a computational IR frequency analysis would provide, as specific data for the target compound is unavailable.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (asymmetric)Data not available
N-H stretch (symmetric)Data not available
C-H stretch (aromatic)Data not available
C-H stretch (methoxy)Data not available
N=O stretch (asymmetric)Data not available
N=O stretch (symmetric)Data not available
C-F stretchData not available
C-O stretchData not available

Computational Studies on Reactivity and Selectivity

Computational methods are instrumental in exploring the reactivity of molecules and the selectivity of their reactions.

Reaction Pathway Energetics

The study of reaction pathway energetics involves calculating the energy changes that occur as reactants are converted into products. This includes the energies of reactants, products, any intermediates, and the transition states that connect them. For this compound, specific computational studies detailing the energetics of its reaction pathways are not present in the available literature.

Such studies are crucial for understanding reaction feasibility and kinetics. For example, computational investigations into the reactions of other aromatic compounds, like the reaction of 4-methyl aniline with OH radicals, have been conducted to map out the potential energy surface and determine the most favorable reaction channels. mdpi.com Similarly, studies on the cycloaddition reactions of conjugated nitroalkenes have used DFT calculations to explore the competition between different reaction pathways. researchgate.net These approaches could theoretically be applied to understand the reactivity of this compound in various chemical transformations.

Transition State Analysis

Transition state analysis is a key component of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate and its structure provides critical information about the mechanism of a chemical reaction. There are no published transition state analyses for reactions involving this compound.

The process involves locating the transition state structure on the potential energy surface and then performing a frequency calculation to confirm it is a true first-order saddle point (i.e., has exactly one imaginary frequency). This imaginary frequency corresponds to the vibrational mode of the atoms that leads the molecule from the reactant state to the product state. The energy of the transition state is used to calculate the activation energy of the reaction. This type of analysis has been applied to understand the mechanisms of reactions for related classes of compounds. mdpi.comresearchgate.net

Molecular Docking for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. Specific molecular docking studies featuring this compound were not identified in the conducted search.

However, molecular docking studies have been performed on a variety of other nitroaniline derivatives to explore their potential as anticancer or anti-inflammatory agents. nih.govresearchgate.netresearchgate.netnih.gov These studies typically involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the 3D structure of the ligand (the small molecule).

Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses to estimate the binding affinity and identify the most likely binding mode.

For example, studies on N-ferrocenylmethylnitroanilines have investigated their interaction with DNA Gyrase-A as a potential anticancer target, reporting docking scores and identifying key interactions like hydrogen bonds. researchgate.netresearchgate.net Similarly, other research has explored the docking of nitro benzamide (B126) derivatives with enzymes like iNOS to understand their anti-inflammatory activity. nih.gov While no specific data exists for this compound, these studies on related compounds highlight the potential of this approach to predict its biological activity.

Table 3: Illustrative Molecular Docking Results This table demonstrates the type of information that would be obtained from a molecular docking study, as specific results for this compound are not available.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Protein Target 1Data not availableData not available
Protein Target 2Data not availableData not available

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is a cornerstone for the structural elucidation of 5-Fluoro-4-methoxy-2-nitroaniline, providing fundamental information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the different types of protons. The aromatic region would feature signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the surrounding substituents (amino, fluoro, methoxy (B1213986), and nitro groups). The fluorine atom would cause characteristic splitting of the adjacent proton's signal. Additionally, a singlet corresponding to the three protons of the methoxy (-OCH₃) group would be observed, typically in the range of 3.8-4.0 ppm. The two protons of the amine (-NH₂) group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The positions of the signals are dictated by the electronic environment of each carbon atom. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹J C-F), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the nitro group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at characteristic frequencies. The IR spectrum would be expected to display several key absorption bands:

N-H Stretching: The amino group (-NH₂) typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹.

N-O Stretching: The nitro group (-NO₂) is characterized by two strong absorption bands, an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

C-O Stretching: The C-O stretch of the aryl ether (methoxy group) would likely be observed in the 1200-1275 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond would produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, MS provides unequivocal proof of its identity.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass of a molecule with extremely high accuracy. This allows for the determination of the elemental formula. The theoretically calculated exact mass of the [M+H]⁺ ion for this compound is used to confirm its composition against the experimentally measured value.

ParameterValueSource
Molecular FormulaC₇H₇FN₂O₃ bwise.kr
Molecular Weight186.14 g/mol bwise.kr
Monoisotopic Mass 186.04407025 Da bwise.kr

An experimental HRMS measurement matching this monoisotopic mass to within a few parts per million (ppm) provides strong evidence for the presence and identity of this compound. bwise.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the compound, which is related to the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption maxima (λ_max_) due to its substituted aromatic system. The presence of the nitro and amino groups on the benzene ring, which act as chromophores, typically results in strong absorptions in the UV-Vis range. The exact position of these maxima is influenced by the solvent used for the analysis.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would typically be used. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. A UV detector set to one of the compound's absorption maxima would be used for detection and quantification. The retention time under specific conditions (e.g., column type, mobile phase composition, flow rate) serves as an identifier for the compound, while the peak area is proportional to its concentration, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. Due to the compound's aromatic and polar nature, reversed-phase HPLC is the most common approach.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other nitroaniline isomers, provide a strong basis for method development. nih.gov For instance, the separation of nitroaniline isomers is often achieved using a C18 column. nih.gov A typical mobile phase would consist of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, often with a mild acidic modifier like formic or acetic acid to ensure good peak shape. nih.govnih.gov

Detection is typically performed using a UV detector, as the nitroaromatic chromophore provides strong absorbance. The selection of the detection wavelength is optimized for maximum sensitivity, which for nitroanilines is often in the range of 225-380 nm. nih.gov For complex mixtures or trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity, allowing for unequivocal identification based on the mass-to-charge ratio of the analyte. While a specific LC-MS method for this compound is not published, commercial suppliers of the isomeric compound, 4-Fluoro-2-methoxy-5-nitroaniline (B580436), indicate the availability of LC-MS data, suggesting established methodologies for this class of compounds. bldpharm.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Nitroaniline Compounds

ParameterTypical Conditions
Column C18 (e.g., Agilent TC-C18) nih.gov
Mobile Phase Acetonitrile/Water mixture (e.g., 30/70 v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 225 nm nih.gov
Temperature 30 °C nih.gov

Note: These parameters are based on methods for other nitroaniline isomers and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. However, the analysis of nitroanilines by GC can be challenging due to their polarity and thermal lability, which may necessitate derivatization to improve volatility and thermal stability. chromatographyonline.comthermofisher.com

For underivatized nitroanilines, the use of an inert GC system, including the liner and column, is crucial to prevent analyte degradation and ensure good peak shape. chromforum.org A common stationary phase for the analysis of aniline (B41778) derivatives is a low-to-mid polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5). chromforum.org The temperature program would be optimized to ensure adequate separation from impurities without causing thermal decomposition.

GC-MS provides definitive identification through the characteristic fragmentation pattern of the molecule in the mass spectrum. For related compounds like 4-Methoxy-2-nitroaniline (B140478), GC-MS methods have been developed for the determination of genotoxic impurities. cymitquimica.com A supplier of the isomer 4-Fluoro-2-methoxy-5-nitroaniline reports a purity of >98.0% as determined by GC, indicating that a GC method is viable for this class of compounds. tcichemicals.com

Table 2: Potential GC-MS Parameters for this compound Analysis

ParameterSuggested Conditions
Column DB-5 or similar (30 m x 0.25 mm, 0.25 µm film thickness) chromforum.org
Injector Splitless, with an inert liner chromforum.org
Carrier Gas Helium at a constant flow
Oven Program Optimized temperature ramp (e.g., starting at 100°C)
Detector Mass Spectrometer (Electron Ionization)

Note: These are suggested parameters based on methods for similar compounds and would need to be optimized.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound is not publicly available, the structures of several related isomers, such as 4-methoxy-2-nitroaniline and m-nitroaniline, have been determined. nih.govnih.gov These studies reveal key structural features that are likely to be present in this compound. For example, the nitro group and the aniline moiety are typically coplanar with the benzene ring, and the crystal packing is often dominated by hydrogen bonding interactions involving the amino and nitro groups.

The process of X-ray crystallographic analysis involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

Table 3: Crystallographic Data for the Related Compound m-Nitroaniline

ParameterValue
Crystal System Orthorhombic
Space Group Pbc2₁
Unit Cell Dimensions a = 6.63 Å, b = 19.33 Å, c = 5.08 Å
Reference nih.gov

Note: This data is for a related isomer and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of this compound. This information is critical for understanding the compound's decomposition profile and for ensuring safe handling and storage.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. For nitroaromatic compounds, decomposition is often an energetic process. dtic.miltamu.edu Studies on the thermal stability of nitroaromatic compounds indicate that decomposition pathways can be complex and are influenced by the presence of substituents on the aromatic ring. dtic.mil

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions. For a pure crystalline solid, a sharp melting endotherm is expected.

While specific TGA and DSC data for this compound are not available, studies on fluorinated graphene and other nitroaromatic compounds suggest that the presence of both a nitro group and a fluorine atom can influence the thermal stability. nih.govacs.org The high bond energy of the C-NO2 bond suggests that significant energy is released upon decomposition. tamu.edu

Computational Approaches for Analytical Data Interpretation (e.g., Predicted Collision Cross Section values)

In recent years, computational approaches have become increasingly valuable for interpreting analytical data and predicting molecular properties. One such property is the collision cross section (CCS), which is a measure of the size and shape of an ion in the gas phase and can be determined by ion mobility spectrometry (IMS).

The experimental determination of CCS values can provide an additional dimension of separation and identification when coupled with LC-MS. However, when authentic standards are unavailable, computational prediction of CCS values can be a powerful tool for the tentative identification of unknown compounds. acs.orgacs.orgdntb.gov.uanih.govnih.gov

Several machine learning models have been developed to predict CCS values based on a molecule's structure. acs.orgacs.orgnih.govnih.gov These models are trained on large datasets of experimentally determined CCS values and can predict the CCS of a novel compound with a certain degree of accuracy. The prediction accuracy is often dependent on the structural similarity of the target compound to the molecules in the training set. nih.gov

For this compound, a predicted CCS value is not explicitly published. However, the PubChem database does provide a computed Topological Polar Surface Area (TPSA) of 81.1 Ų. nih.gov While TPSA is not the same as CCS, it is a descriptor of the polar surface area of a molecule and can be correlated with some of its physical properties. The development of robust CCS prediction models represents a significant advancement in the field of analytical chemistry, offering a valuable tool for the structural annotation of small molecules like this compound, especially in complex matrices or when reference standards are not available.

Environmental and Safety Considerations in Research and Development

Laboratory Safety Protocols for Handling 5-Fluoro-4-methoxy-2-nitroaniline

Safe handling of this compound is paramount to minimize exposure risks. chemicalbook.com Laboratory personnel must be thoroughly familiar with the Material Safety Data Sheet (MSDS) and follow all guidelines provided by the manufacturer. chemicalbook.com Key safety measures include avoiding contact with skin and eyes, as well as preventing the formation and inhalation of dust or aerosols. chemicalbook.comcymitquimica.com It is also crucial to keep the compound away from open flames, hot surfaces, and other sources of ignition. fishersci.com

To ensure the safety of researchers, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes a suite of protective gear designed to prevent any direct contact with the chemical.

Key PPE components include:

Eye and Face Protection: Tightly fitting safety goggles or glasses with side-shields that conform to EU EN 166 or NIOSH standards are required to protect the eyes from splashes. chemicalbook.comlgcstandards.com A face shield may also be necessary for additional protection. westliberty.edu

Skin Protection: Chemically impermeable and resistant gloves should be worn. chemicalbook.comechemi.com It is important to inspect gloves for any damage before use and to employ proper removal techniques to avoid skin contact. westliberty.edu Protective clothing, such as a lab coat, is also necessary to prevent skin exposure. cymitquimica.comtcichemicals.com

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator or a NIOSH/MSHA approved respirator should be used. fishersci.comechemi.com

Table 1: Personal Protective Equipment (PPE) for this compound

Body Part Protection Standard/Specification
Eyes/Face Tightly fitting safety goggles, face shield EN 166 (EU) or NIOSH (US)
Hands Chemical impermeable gloves EU Directive 89/686/EEC, EN 374
Body Protective clothing, lab coat N/A

Proper ventilation and containment are critical to minimize the inhalation of dust or vapors and to control any accidental releases of this compound.

Ventilation: The compound should always be handled in a well-ventilated area. chemicalbook.comcymitquimica.com Local exhaust ventilation or a fume hood should be used to control airborne concentrations. lgcstandards.com Eyewash stations and safety showers should be in close proximity to the workstation. fishersci.comlgcstandards.com

Containment: In the event of a spill, all sources of ignition should be removed, and personnel should be evacuated to a safe area. chemicalbook.comechemi.com The spilled material should be collected using spark-proof tools and placed in a suitable, closed container for disposal. fishersci.comechemi.com It is important to prevent the chemical from entering drains or waterways. chemicalbook.comechemi.com

Immediate and appropriate first-aid measures are crucial in the event of accidental exposure to this compound.

Inhalation: If inhaled, the individual should be moved to fresh air immediately. chemicalbook.comechemi.com If breathing is difficult, oxygen may be administered by trained personnel. cdc.gov If breathing has stopped, artificial respiration should be performed, but mouth-to-mouth resuscitation should be avoided if the chemical was ingested or inhaled. chemicalbook.comechemi.com Medical attention should be sought as soon as possible. cdc.gov

Skin Contact: In case of skin contact, contaminated clothing should be removed immediately, and the affected area should be washed thoroughly with soap and plenty of water. chemicalbook.comechemi.comcdc.gov If irritation persists, medical attention should be sought. cdc.gov

Eye Contact: If the chemical comes into contact with the eyes, they should be rinsed cautiously with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. chemicalbook.comechemi.com Contact lenses should be removed if present and easy to do so. chemicalbook.com Medical attention is necessary following eye exposure. chemicalbook.comechemi.com

Ingestion: If swallowed, the mouth should be rinsed with water. chemicalbook.comechemi.com Vomiting should not be induced. chemicalbook.com Never give anything by mouth to an unconscious person. chemicalbook.comechemi.com Immediate medical attention or contact with a Poison Control Center is required. chemicalbook.comechemi.com

Table 2: First-Aid Summary for this compound Exposure

Exposure Route Immediate Action
Inhalation Move to fresh air, provide oxygen or artificial respiration if needed, seek medical attention.
Skin Contact Remove contaminated clothing, wash with soap and water, seek medical attention if irritation persists.
Eye Contact Rinse with water for at least 15 minutes, remove contact lenses, seek medical attention.

Waste Management and Disposal Procedures

Proper waste management and disposal of this compound are essential to prevent environmental harm and to comply with regulations.

Preventing the release of this compound into the environment is a primary concern. westliberty.edu Spills should be contained to prevent them from entering drains, sewer systems, or water bodies. chemicalbook.comcymitquimica.com The area of a spill should be washed down with large amounts of water, with the runoff being contained and prevented from entering drains. cymitquimica.com

All waste containing this compound must be handled and disposed of in accordance with applicable laws and regulations. chemicalbook.comechemi.com

Waste Segregation: The chemical waste should be collected in suitable, closed, and properly labeled containers for disposal. fishersci.comechemi.com

Disposal Methods: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. chemicalbook.com Contaminated packaging should be triple-rinsed (or equivalent) and may then be offered for recycling or reconditioning. chemicalbook.com Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. chemicalbook.com

Compound Names

Name Type
This compoundPrimary Name
4-Amino-2-fluoro-5-nitroanisoleSynonym
5-Fluoro-4-methoxy-2-nitrobenzenamineSynonym
4-fluoro-2-methoxy-5-nitroaniline (B580436)Synonym
4-fluoro-2-methoxy-5-nitrobenzenamineSynonym

Green Chemistry Aspects in Industrial Production

The industrial synthesis of pharmaceutical intermediates like this compound is increasingly influenced by the principles of green chemistry. These principles provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The focus is on creating safer, more efficient, and economically sound manufacturing pathways that minimize environmental impact. acs.org

In the competitive landscape of pharmaceutical manufacturing, achieving a balance between cost-effectiveness and environmental sustainability is a primary objective. novasolbio.comblazingprojects.com The adoption of green chemistry is a key strategy in this endeavor, as it often leads to improved financial performance through reduced waste, lower energy consumption, and enhanced resource efficiency. rsc.orgacs.org

The environmental and economic performance of a chemical process can be quantitatively assessed using various green chemistry metrics. acsgcipr.org These tools help manufacturers identify areas for improvement and make data-driven decisions.

Key Green Chemistry Metrics:

MetricDescriptionRelevance to Sustainability and Cost
E-Factor (Environmental Factor) The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies less waste and a greener process. rsc.orgA low E-factor correlates with reduced waste disposal costs, better utilization of raw materials, and improved manufacturing capacity. rsc.org
Process Mass Intensity (PMI) The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. nih.govPMI is a key metric in the pharmaceutical industry to quantify environmental impact and identify opportunities to reduce material use, which directly lowers production costs. mdpi.comresearchgate.net
Atom Economy (AE) A theoretical measure of how many atoms from the reactants are incorporated into the desired final product.High atom economy minimizes the formation of non-valued by-products, leading to more efficient use of starting materials and reduced waste streams. nih.gov
Green Aspiration Level™ (GAL™) A metric that quantifies the environmental impact of producing a specific pharmaceutical, taking into account the complexity of the ideal synthesis. It helps assess the relative greenness of a process against industry standards. mdpi.comresearchgate.netGAL™ enables companies to benchmark their processes and identify innovations that can lead to more cost-effective and sustainable manufacturing. acs.org

For a specialized intermediate like this compound, a high Process Mass Intensity (PMI) is common, particularly due to multi-step syntheses and the use of solvents in reaction and purification steps. mdpi.com Strategies to improve sustainability and cost-efficiency involve developing synthetic routes with fewer steps, using catalytic reagents instead of stoichiometric ones, and implementing solvent recovery and recycling systems. acs.orgorgsyn.org The move towards continuous manufacturing over batch processing is another key development, as it can significantly reduce solvent use, lower production costs, and improve operational safety and product quality. researchgate.net

A central challenge in the synthesis of this compound is achieving high regioselectivity during the nitration of the aromatic ring. Direct nitration of substituted anilines using traditional mixed acids (concentrated nitric and sulfuric acid) is often unselective and can lead to a mixture of ortho, meta, and para isomers, as well as undesirable tarry oxidation products. rasayanjournal.co.inulisboa.pt This lack of selectivity not only reduces the yield of the desired product but also generates a complex mixture of by-products that are difficult and costly to separate, contributing to a higher E-Factor. scispace.com

To address this, industrial processes employ specific strategies to control the reaction and minimize the formation of impurities:

Use of Protecting Groups: A common and effective strategy is to protect the highly activating amino group (-NH₂) before the nitration step. ulisboa.pt The amine is typically converted to an amide (e.g., an acetanilide) by reacting it with a reagent like acetic anhydride (B1165640). ulisboa.ptgoogle.com The resulting amide group is still an ortho-para directing group but is less activating than the original amino group. rasayanjournal.co.in This moderation prevents oxidation and allows for a more controlled nitration, significantly favoring the desired isomer. Following nitration, the protecting group is removed via hydrolysis to yield the final nitroaniline product. ulisboa.ptgoogle.com This multi-step approach (protection-nitration-deprotection) is a cornerstone of achieving high purity and minimizing waste.

Alternative Nitrating Agents: Research into greener nitration methods offers alternatives to harsh mixed acids. rasayanjournal.co.in Reagents such as urea (B33335) nitrate (B79036) or dinitrogen pentoxide (N₂O₅) can provide high regioselectivity under milder, safer conditions. nih.govrasayanjournal.co.inresearchgate.net These methods often result in cleaner reactions with fewer side products and can reduce the volume of acidic waste. nih.gov The use of solid-supported nitrating agents, such as metal nitrates on montmorillonite (B579905) clay, is another eco-friendly approach that can simplify product isolation and catalyst recycling. sibran.ru

Ipso-Nitration: Modern synthetic methods like ipso-nitration, where a substituent other than hydrogen (such as a boronic acid group) is replaced by a nitro group, offer excellent regioselectivity. acs.org These methods are often operationally simple and exhibit high functional group tolerance, which can prevent the formation of by-products from reactions with other sensitive parts of the molecule. acs.org

By implementing these regioselective strategies, manufacturers can significantly reduce the formation of isomeric and degradation by-products, leading to a more efficient, economical, and environmentally sustainable process for producing this compound.

Regulatory Guidelines and Compliance in Chemical Research

The research, manufacturing, and handling of chemical substances like this compound are subject to comprehensive regulatory frameworks designed to protect human health and the environment. Key regulations in Europe and the United States dictate the responsibilities of chemical producers, importers, and downstream users.

In the European Union , the primary legislation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). reagent.co.uk REACH places the responsibility on industry to manage the risks that chemicals may pose. qima.com Companies that manufacture or import substances into the EU in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA). reagent.co.ukintertek.com The registration dossier must include detailed information on the substance's properties and uses, as well as a risk assessment demonstrating its safe handling. europa.eu

For a substance like this compound, which serves as a chemical intermediate, REACH provides specific provisions. Intermediates that are manufactured and used under "Strictly Controlled Conditions" (SCC) can benefit from reduced registration requirements. cirs-reach.comwko.at This requires companies to document and ensure that the substance is rigorously contained throughout its lifecycle to prevent exposure to humans and the environment. cirs-reach.com However, even for intermediates, all starting materials and reagents used in their synthesis are fully subject to REACH if imported or produced above the one-tonne threshold. ganeshremedies.com

In the United States , the Occupational Safety and Health Administration (OSHA ) enforces standards to ensure worker safety. novasolbio.com For laboratories, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard , is particularly relevant. ohsonline.comlabmanager.com A central requirement of the Lab Standard is the development and implementation of a written Chemical Hygiene Plan (CHP) . labmanager.comosha.gov

Key Elements of an OSHA-Compliant Chemical Hygiene Plan:

ComponentRequirement
Designation of Personnel An employer must designate a qualified Chemical Hygiene Officer responsible for implementing the CHP. ohsonline.com
Standard Operating Procedures (SOPs) The plan must include specific SOPs for the safe handling of hazardous chemicals. ohsonline.com
Control Measures Criteria for implementing control measures such as engineering controls (e.g., fume hoods), personal protective equipment (PPE), and hygiene practices must be defined. ohsonline.com
Particularly Hazardous Substances The CHP must include special provisions for work involving "particularly hazardous substances," which include select carcinogens, reproductive toxins, and substances with high acute toxicity. cornell.edu
Information and Training Laboratory workers must receive training on the hazards of chemicals in their work area and the protective measures in place. osha.gov
Medical Consultation Provisions for medical consultation and examination must be available to employees who may have been exposed to hazardous chemicals. labmanager.com

For a newly synthesized or specialized compound like this compound, where comprehensive hazard data may not be widely available, the Lab Standard dictates that it should be handled as if it were a particularly hazardous substance until proven otherwise. cornell.edu This necessitates stringent control measures to minimize any potential exposure. Additionally, under OSHA's Hazard Communication Standard (HCS), manufacturers and importers are required to evaluate the hazards of the chemicals they produce and to prepare labels and Safety Data Sheets (SDSs) to convey this information to downstream users. osha.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-4-methoxy-2-nitroaniline, and how do fluorination reagents influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or diazotization followed by fluorination. Deoxo-Fluor, a thermally stable fluorinating agent, is effective for introducing fluorine under mild conditions (e.g., 0–25°C) with minimal side reactions . Key steps include:

  • Nitro group retention : Ensure reaction conditions (e.g., pH, solvent) do not reduce the nitro group prematurely.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques validate the structure and electronic properties of this compound?

  • Methodological Answer :

  • FT-IR/Raman : Identify vibrational modes of NO₂ (asymmetric stretch ~1520 cm⁻¹), C-F (~1100 cm⁻¹), and OCH₃ (~2850 cm⁻¹) .
  • UV-Vis : Measure λmax in polar solvents (e.g., DMSO) to detect charge-transfer transitions (~350–400 nm). Solvent effects can be modeled via TD-DFT with PCM .
  • NMR : <sup>19</sup>F NMR (δ −110 to −120 ppm) confirms fluorine incorporation; <sup>1</sup>H NMR resolves methoxy protons (~δ 3.8–4.0 ppm) .

Q. What are the key reactivity patterns of the nitro and methoxy groups in this compound?

  • Methodological Answer :

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) yields the corresponding amine, but monitor for over-reduction by TLC .
  • Methoxy stability : Under acidic conditions, demethylation may occur; protect with inert atmospheres during high-temperature reactions .
  • Electrophilic substitution : The meta-directing nitro group and para-directing methoxy group influence regioselectivity in further functionalization .

Advanced Research Questions

Q. How do substituents (F, OCH₃, NO₂) affect the nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :

  • Z-scan technique : Use femtosecond laser pulses (e.g., 800 nm) to measure two-photon absorption (2PA) and excited-state absorption (ESA). Aggregation at concentrations >10⁻³ M reduces effective cross-sections, requiring dilution or sonication .
  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze hyperpolarizability (β) and dipole moment to quantify NLO response. Electron-withdrawing NO₂ and electron-donating OCH₃ enhance charge transfer .

Q. What computational strategies resolve contradictions in experimental spectroscopic data?

  • Methodological Answer :

  • Vibrational mode assignments : Compare experimental IR/Raman spectra with scaled quantum mechanical (SQM) force field calculations. Adjust scaling factors for C-F and NO₂ stretches to resolve discrepancies .
  • Solvent effects : Apply TD-DFT/PCM to simulate UV-Vis shifts in polar vs. nonpolar solvents. For example, acetone stabilizes excited states, altering λmax by ~10–15 nm .

Q. How does molecular aggregation in solution impact photophysical measurements, and how can this be mitigated?

  • Methodological Answer :

  • Aggregation detection : Use dynamic light scattering (DLS) or concentration-dependent UV-Vis absorbance (deviation from Beer-Lambert law).
  • Mitigation strategies : Dilute samples (<10⁻⁴ M) or use surfactants (e.g., CTAB) to disrupt π-π stacking. For Z-scan experiments, validate results across multiple concentrations .

Key Considerations for Experimental Design

  • Stability : Store at −20°C in amber vials to prevent photodegradation of the nitro group .
  • Contradiction management : Cross-validate NMR assignments with <sup>13</sup>C DEPT and HSQC to distinguish overlapping signals in aromatic regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.